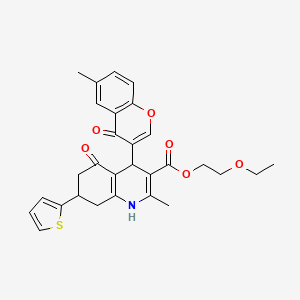![molecular formula C25H21BrN2O4 B11630044 (5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione](/img/structure/B11630044.png)
(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione is a synthetic organic compound. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a bromobenzyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the imidazolidine-2,4-dione core: This can be achieved by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using suitable benzyl and methoxy derivatives.
Addition of the bromobenzyl group: This step involves the reaction of the intermediate compound with a bromobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more saturated imidazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazolidine derivatives.
Substitution: Formation of new compounds with various functional groups replacing the bromine atom.
科学研究应用
(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromobenzyl group in (5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its chlorine and fluorine analogs.
属性
分子式 |
C25H21BrN2O4 |
|---|---|
分子量 |
493.3 g/mol |
IUPAC 名称 |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H21BrN2O4/c1-31-22-12-9-19(14-23(22)32-16-18-5-3-2-4-6-18)13-21-24(29)28(25(30)27-21)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3,(H,27,30)/b21-13+ |
InChI 键 |
JARSYKWPGABASS-FYJGNVAPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629967.png)
![N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11629968.png)

![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629982.png)
![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11629983.png)
![N-(3-methylphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629984.png)

![2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B11629989.png)
![(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630001.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630005.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630020.png)
![(6Z)-2-butyl-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630022.png)
![(2Z)-5-amino-2-(4-ethoxy-3-methoxybenzylidene)-7-(4-ethoxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11630023.png)
![1-(4-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11630032.png)
